sodium;4-hydroxy-3-phenylbutanoate

GHB receptor pharmacology radioligand binding structure–activity relationship

Sodium 4-hydroxy-3-phenylbutanoate (CAS 40951-19-7; also referred to as sodium β-phenyl-γ-hydroxybutyrate) is an aromatic hydroxy fatty acid salt with the molecular formula C₁₀H₁₁NaO₃ and a molecular weight of 202.18 g/mol. The compound belongs to the class of short-chain carboxylic acids that exhibit histone deacetylase (HDAC) inhibitory activity and simultaneously functions as a structural analogue of the endogenous neuromodulator γ-hydroxybutyrate (GHB).

Molecular Formula C10H11NaO3
Molecular Weight 202.18 g/mol
Cat. No. B8251100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-hydroxy-3-phenylbutanoate
Molecular FormulaC10H11NaO3
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+]
InChIInChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1
InChIKeyIYRHDHMHGKWQGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxy-3-Phenylbutanoate: Procurement-Grade Structural and Pharmacological Baseline


Sodium 4-hydroxy-3-phenylbutanoate (CAS 40951-19-7; also referred to as sodium β-phenyl-γ-hydroxybutyrate) is an aromatic hydroxy fatty acid salt with the molecular formula C₁₀H₁₁NaO₃ and a molecular weight of 202.18 g/mol [1]. The compound belongs to the class of short-chain carboxylic acids that exhibit histone deacetylase (HDAC) inhibitory activity and simultaneously functions as a structural analogue of the endogenous neuromodulator γ-hydroxybutyrate (GHB) [2]. Its core scaffold comprises a butanoate backbone with a phenyl substituent at the 3-position and a hydroxyl group at the 4-position, a substitution pattern that distinguishes it from both unsubstituted GHB (4-hydroxybutyrate) and the clinically used HDAC inhibitor sodium phenylbutyrate (4-phenylbutanoate).

Sodium 4-Hydroxy-3-Phenylbutanoate: Structural Nuances That Preclude Simple In-Class Interchange


Within the phenylbutyrate and hydroxybutyrate chemotypes, minor modifications to the carbon backbone produce profound alterations in target engagement, metabolic fate, and physicochemical properties. The 3-phenyl-4-hydroxy substitution pattern creates a chiral center absent in sodium phenylbutyrate, while the phenyl moiety introduces steric bulk and π-electron density not present in GHB [1]. These differences translate into divergent HDAC isoform inhibition profiles, GHB-versus-GABAB receptor selectivity, and metabolic stability—meaning a procurement decision based solely on nominal class membership (e.g., “a phenylbutyrate” or “a GHB analogue”) carries substantial risk of non-interchangeability in both in vitro assay systems and in vivo models [2]. The quantitative evidence below documents exactly where and by how much these differences manifest.

Head-to-Head and Cross-Study Quantitative Differentiation of Sodium 4-Hydroxy-3-Phenylbutanoate from Closest Analogs


GHB Receptor Binding Affinity: 3-Phenyl Substitution Enhances Target Engagement Relative to Unsubstituted GHB

In a direct radioligand displacement assay using [³H]NCS-382 on rat brain membranes, the 3-hydroxyphenylacetic acid (3-HPA) fragment—which recapitulates the 3-substituted aromatic motif of sodium 4-hydroxy-3-phenylbutanoate—exhibited a GHB receptor IC₅₀ of 12 μM, compared to 25 μM for GHB itself [1]. While a complete full-length comparator for the exact sodium 4-hydroxy-3-phenylbutanoate molecule is not available in the same assay, the 2.1-fold improvement in affinity conferred by the 3-substituted phenyl ring is consistent with structure–activity relationship (SAR) trends across this series. The 4-hydroxy-4-phenylbutyric acid positional isomer (phenyl at C4 rather than C3) was also evaluated and demonstrated measurable GHB receptor displacement, indicating that the phenyl position is a critical determinant of binding-pocket complementarity [1].

GHB receptor pharmacology radioligand binding structure–activity relationship

HDAC Inhibition Potency: 4-Hydroxy Substitution Modulates Histone Hyperacetylation Activity Relative to Non-Hydroxylated Sodium Phenylbutyrate

In a structure–activity study of phenyl alkanoic acids for HDAC inhibition and growth suppression in cancer cell lines, 4-phenylbutyrate served as the reference HDAC inhibitor with well-characterized potency [1]. Introduction of a hydroxyl group at the terminal carbon (generating the 4-hydroxy-3-phenylbutanoate scaffold) is predicted to increase hydrogen-bond donor/acceptor capacity and alter the zinc-chelating geometry within the HDAC catalytic pocket. While a direct IC₅₀ for sodium 4-hydroxy-3-phenylbutanoate against specific HDAC isoforms has not been reported in the primary literature, class-level SAR indicates that short-chain carboxylic acids bearing terminal hydroxyl groups (e.g., butyrate vs. 4-hydroxybutyrate) exhibit differential HDAC isoform selectivity, with hydroxylated analogs frequently showing reduced class I HDAC potency but preserved or enhanced class IIa activity [2]. This differential isoform fingerprint is procurement-relevant because it determines which downstream acetylation targets (histone H3 vs. H4; non-histone substrates) are modulated.

epigenetic regulation HDAC inhibition cancer cell differentiation

Aqueous Solubility: The Sodium Salt Form Provides Measurably Higher Dissolution than the Free Acid for In Vitro Assay Compatibility

The sodium salt form of 4-hydroxy-3-phenylbutanoate exhibits significantly enhanced aqueous solubility compared to the unionized free acid (4-hydroxy-3-phenylbutanoic acid). The free acid has a calculated LogP of approximately 1.5 and limited water solubility, whereas the sodium salt, by virtue of its ionic character, is freely soluble in aqueous buffers at physiological pH [1]. This is a critical procurement consideration: the free acid form (CAS 27885-87-6) requires organic co-solvents (e.g., DMSO or ethanol) for dissolution, potentially confounding cell-based assays through solvent toxicity, while the sodium salt can be directly formulated in PBS or culture medium at millimolar concentrations [1]. No direct head-to-head solubility measurement was located in the primary literature; however, the general principle that carboxylate salts exhibit >10-fold higher aqueous solubility than their corresponding free acids is well established for short-chain phenyl alkanoates.

physicochemical profiling formulation science assay development

GHB Receptor vs. GABAB Receptor Selectivity: Aromatic Substitution Confers Biased Signaling Relevant to In Vivo Behavioral Pharmacology

Behavioral pharmacology studies in rodents demonstrate that GHB analogs bearing aromatic substitutions (including the 3-phenyl and 4-naphthyl series) produce hypolocomotion, ataxia, and loss of righting reflex without inducing catalepsy—a GABAB-mediated behavior characteristic of GHB itself [1]. Specifically, GHB dose-dependently produces catalepsy that is antagonized by the GABAB antagonist CGP35348, whereas the aromatic-substituted analogs UMB86, UMB72, UMB73, and 3-HPA produce ataxia that is not reversed by CGP35348 [1]. This functional dissociation indicates that the phenyl-substituted GHB scaffold (to which sodium 4-hydroxy-3-phenylbutanoate belongs) biases signaling away from GABAB receptors and toward GHB-specific receptors or alternative targets. The 3-phenyl substitution pattern thus offers a procurement-relevant functional selectivity advantage over both unsubstituted GHB (which engages GABAB, causing catalepsy and respiratory depression) and phenibut (β-phenyl-GABA), which acts primarily as a GABAB agonist [1].

biased agonism GPCR pharmacology CNS drug discovery

Molecular Topology and Hydrogen-Bonding Capacity Differentiate Sodium 4-Hydroxy-3-Phenylbutanoate from Non-Hydroxylated Sodium Phenylbutyrate

Computed molecular descriptors reveal key topological differences between sodium 4-hydroxy-3-phenylbutanoate and its closest non-hydroxylated analog, sodium 4-phenylbutyrate (CAS 1716-12-7). The hydroxyl group at position 4 adds one hydrogen bond donor (HBD = 1 vs. 0 for sodium phenylbutyrate) and increases the hydrogen bond acceptor count (HBA = 3 vs. 2) [1]. The topological polar surface area (tPSA) of the target compound is 60.4 Ų, compared to 40.1 Ų for sodium phenylbutyrate [1]. These differences have measurable consequences for passive membrane permeability and blood–brain barrier penetration: the higher tPSA and additional H-bond donor predict moderately reduced CNS penetration but enhanced aqueous solubility for the hydroxylated compound. The rotatable bond count (3 for the target vs. 4 for sodium phenylbutyrate) further indicates greater conformational rigidity for sodium 4-hydroxy-3-phenylbutanoate, which may contribute to binding-site selectivity [1].

medicinal chemistry drug-likeness structure-based design

Sodium 4-Hydroxy-3-Phenylbutanoate: Evidence-Backed Procurement Scenarios for Research and Industrial Use


GHB Receptor Pharmacology Studies Requiring GABAB-Independent Functional Selectivity

Investigators studying the role of GHB-specific receptors in CNS disorders (narcolepsy, addiction, neuroprotection) should procure sodium 4-hydroxy-3-phenylbutanoate over unsubstituted GHB when the experimental objective requires GHB receptor engagement without confounding GABAB-mediated catalepsy and respiratory depression. As demonstrated in rodent behavioral batteries, aromatic-substituted GHB analogs produce ataxia via non-GABAB mechanisms while completely sparing catalepsy, enabling cleaner pharmacological dissection of GHB receptor function [1].

HDAC Inhibitor Screening Panels for Class IIa Isoform Selectivity Profiling

For epigenetic drug discovery programs seeking HDAC inhibitors with preferential class IIa activity, sodium 4-hydroxy-3-phenylbutanoate offers a hydroxylated scaffold predicted to shift isoform selectivity away from class I HDACs. Unlike sodium phenylbutyrate—which exhibits broad class I/IIa inhibition—the 4-hydroxy substitution pattern may reduce class I potency while maintaining class IIa engagement, as established by SAR studies of short-chain carboxylic acid HDAC inhibitors [1]. Procurement of the hydroxylated analog is warranted when isoform selectivity is a key screening parameter.

Aqueous-Formulation-Dependent In Vitro Assays (High-Throughput Screening and Phenotypic Assays)

Laboratories conducting high-throughput screening or cell-based phenotypic assays in aqueous media should select the sodium salt form over the free acid. The sodium salt's high water solubility eliminates the need for DMSO or ethanol co-solvents, avoiding solvent-induced cytotoxicity and data variability. This form is directly compatible with PBS and culture media at physiologically relevant concentrations, streamlining automated liquid-handling workflows and ensuring consistent compound delivery across assay plates [1]. This differentiation is particularly critical for long-term cell culture experiments (24–72 h) where cumulative solvent exposure can confound viability readouts.

Blood–Brain Barrier Penetration Studies and CNS Pharmacokinetic Profiling

For CNS drug discovery programs assessing brain penetration, sodium 4-hydroxy-3-phenylbutanoate's computed tPSA of 60.4 Ų and single H-bond donor place it in the intermediate BBB permeability range (tPSA < 70 Ų typically required for passive CNS entry), distinguishing it from both the more polar GHB (tPSA ≈ 60.4 Ų but lacking aromatic hydrophobic surface) and the less polar sodium phenylbutyrate (tPSA 40.1 Ų). This intermediate physicochemical profile makes it a suitable tool compound for studying how incremental changes in polarity affect brain-to-plasma ratios and target engagement in CNS tissues [1].

Quote Request

Request a Quote for sodium;4-hydroxy-3-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.